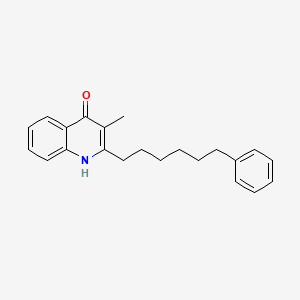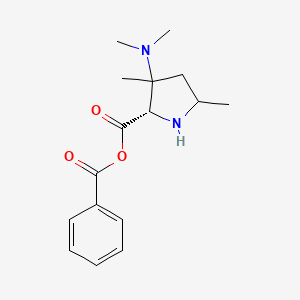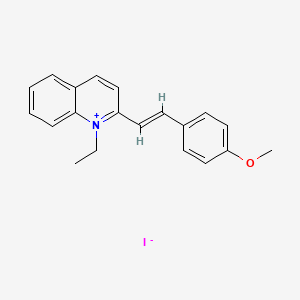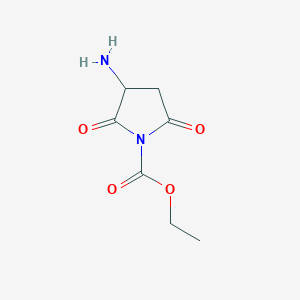
Ethyl 3-amino-2,5-dioxopyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-2,5-dioxopyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and two keto groups on a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-2,5-dioxopyrrolidine-1-carboxylate typically involves the reaction of ethyl 3-oxo-2,5-dioxopyrrolidine-1-carboxylate with an appropriate amine under controlled conditions. One common method involves the use of ethyl chloroformate as a reagent to introduce the ethyl ester group, followed by the addition of an amine to form the amino group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Ethyl 3-amino-2,5-dioxopyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives.
科学研究应用
Ethyl 3-amino-2,5-dioxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Ethyl 3-amino-2,5-dioxopyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the keto groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
Ethyl 3-oxo-2,5-dioxopyrrolidine-1-carboxylate: A precursor in the synthesis of Ethyl 3-amino-2,5-dioxopyrrolidine-1-carboxylate.
3-Amino-2,5-dioxopyrrolidine-1-carboxylate: Lacks the ethyl ester group but shares similar structural features.
Ethyl 3-hydroxy-2,5-dioxopyrrolidine-1-carboxylate: Contains a hydroxyl group instead of an amino group.
Uniqueness
This compound is unique due to the presence of both an amino group and an ethyl ester group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various research applications.
属性
分子式 |
C7H10N2O4 |
|---|---|
分子量 |
186.17 g/mol |
IUPAC 名称 |
ethyl 3-amino-2,5-dioxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H10N2O4/c1-2-13-7(12)9-5(10)3-4(8)6(9)11/h4H,2-3,8H2,1H3 |
InChI 键 |
NEEWLOZWIVLPPA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1C(=O)CC(C1=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


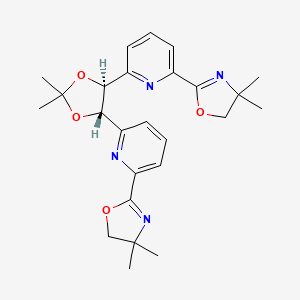
![1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B15209313.png)


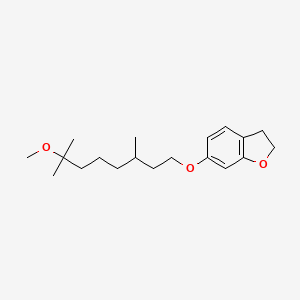
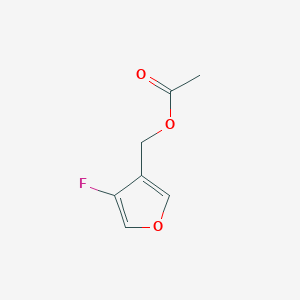
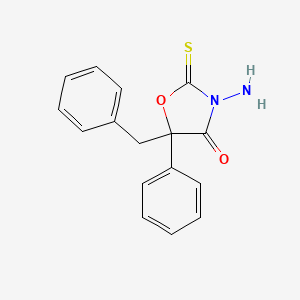
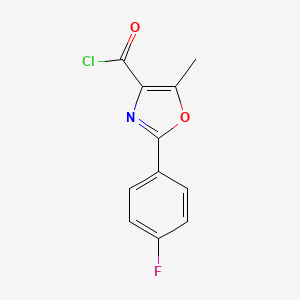
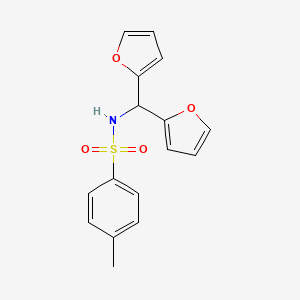
![Dicyclohexyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209370.png)
![Cycloocta[f]isobenzofuran-1,3-dione](/img/structure/B15209371.png)
